molecular formula C16H24N4O3S B2399845 2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251602-78-4

2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2399845
CAS No.: 1251602-78-4
M. Wt: 352.45
InChI Key: LSIGVKNNCQBOBN-UHFFFAOYSA-N
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Description

“2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound . It has gained significant interest in scientific research due to its unique properties and potential applications.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives were synthesized and identified by (1)H NMR, single crystal X-ray diffraction, elemental analysis or HRMS .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, integration, scaling of the reflections, correction for Lorenz and polarization effects, and absorption corrections can be performed using programs like CrysAlis Red .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, new potent glycogen synthase kinase-3 (GSK-3) inhibitors, 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, were designed by modeling, synthesized and evaluated in vitro .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular formula is C16H24N4O3S and its molecular weight is 352.45 g/mol.

Scientific Research Applications

Triazole Derivatives in Scientific Research

Triazole derivatives, including 1,2,4-triazoles, are known for their wide range of biological activities and are of great interest in the development of new drugs. These compounds have been studied for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as their activity against several neglected diseases. The research on triazoles also emphasizes the need for new, more efficient preparation methods that consider green chemistry, energy saving, and sustainability. Additionally, the challenge of finding new prototypes for emerging diseases and drug-resistant bacteria is highlighted, underscoring the importance of triazole derivatives in addressing global health issues (Ferreira et al., 2013).

Piperidine Derivatives in Scientific Research

Piperidine derivatives have been identified for their therapeutic potential across a range of applications, including as CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of the piperidine scaffold allows for the development of molecules with significant pharmacological activity. The modifications to the substitution pattern on the piperidine nucleus can significantly influence the medicinal potential of the resultant molecules, indicating the broad potential of this entity in drug discovery (Rathi et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound can vary depending on its usage and handling. For instance, some related compounds have hazard statements H315 - H319 - H335 .

Future Directions

The future directions for this compound are promising. For instance, this new series of compounds may serve as a starting point for future antimalarial drug discovery programs . Additionally, the [1,2,4]Triazolo[4,3‐a]pyridine scaffold, which is part of this compound, is so far underexploited among the heme binding moieties .

Properties

IUPAC Name

2-(3-methylbutyl)-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-13(2)8-12-20-16(21)19-11-6-7-14(15(19)17-20)24(22,23)18-9-4-3-5-10-18/h6-7,11,13H,3-5,8-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIGVKNNCQBOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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